
butan-1-olate;niobium(5+)
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Overview
Description
butan-1-olate;niobium(5+) is a chemical compound that combines 1-butanol, an organic alcohol, with niobium in a 5:1 ratio. This compound is known for its unique catalytic properties and finds applications in various fields such as organic synthesis, materials science, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanol can be synthesized through several methods, including:
Hydrogenation of crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde.
Reppe synthesis: This involves the carbonylation of propene.
Hydrogenation of n-butyraldehyde: This is the dominant method and involves the hydroformylation of propene.
Industrial Production Methods: The industrial production of 1-butanol primarily involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: butan-1-olate;niobium(5+) undergoes various chemical reactions, including:
Oxidation: 1-Butanol can be oxidized to butanal using oxidizing agents such as manganese (IV) oxide in sulfuric acid, nitric acid, chromic acid, or selenium dioxide.
Dehydration: 1-Butanol can be dehydrated to a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene) using catalysts like γ-Al2O3 at high temperatures (300-350 °C).
Common Reagents and Conditions:
Oxidizing agents: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Dehydration catalysts: γ-Al2O3.
Major Products:
Oxidation: Butanal.
Dehydration: Butenes (1-butene, cis-2-butene, and trans-2-butene).
Scientific Research Applications
butan-1-olate;niobium(5+) is used in various scientific research applications, including:
Organic Synthesis: It serves as a catalyst in organic synthesis reactions.
Materials Science: It is used in the development of new materials with unique properties.
Nanotechnology: It finds applications in the synthesis of nanomaterials.
Mechanism of Action
The mechanism of action of butan-1-olate;niobium(5+) involves its catalytic properties. The niobium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reactions to occur. This enhances the efficiency and selectivity of the reactions .
Comparison with Similar Compounds
1-Butanol: A primary alcohol with similar chemical properties but without the catalytic properties of niobium.
2-Butanol: A secondary alcohol with different reactivity and physical properties compared to 1-butanol.
Tert-Butanol: A tertiary alcohol with distinct boiling points and reactivity compared to primary and secondary alcohols.
Uniqueness: butan-1-olate;niobium(5+) is unique due to its combination of 1-butanol and niobium, which imparts catalytic properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring efficient catalysis.
Q & A
Q. Basic: What methodologies are recommended for synthesizing and characterizing butan-1-olate;niobium(5+)?
Answer:
Synthesis typically involves controlled electrodeposition from molten fluoride salts (e.g., FLINAK) under inert atmospheres to minimize oxide contamination, as oxide-to-niobium ratios >1 can destabilize the product . Characterization requires:
- XRD : To confirm crystallinity and lattice parameters, noting that small shifts may indicate Nb incorporation into host structures .
- EDS Mapping : To verify uniform Nb distribution in particles, as demonstrated in single-crystalline doped cathodes .
- XPS : To probe oxidation states, though binding-energy proximity of Nb⁴⁺/Nb⁵⁺ complicates interpretation; complementary techniques like EPR or XANES are advised .
Q. Basic: How can researchers confirm the oxidation state of niobium in butan-1-olate;niobium(5+) compounds?
Answer:
- XPS Analysis : Focus on Nb 3d₃/₂ and 3d₅/₂ peaks, though literature reports discrepancies due to chemical environment variations rather than oxidation state changes .
- XRD and EDS : Correlate lattice parameter shifts (e.g., expansion from Nb⁵⁺’s larger ionic radius) with elemental distribution to infer site occupancy .
- Electrochemical Testing : Monitor Ni²⁺/Ni³⁺ redox behavior in doped materials; suppressed Ni²⁺ content may indicate charge compensation via Nb⁵⁺ doping .
Q. Advanced: How can contradictions in Nb⁵⁺ site occupancy and its impact on Li⁺/Ni²⁺ cation mixing be resolved?
Answer:
Conflicting reports arise from surface-sensitive techniques (e.g., XPS) versus bulk methods. A multi-technique approach is critical:
- XRD : Quantify Li⁺/Ni²⁺ mixing via Rietveld refinement, noting reduced defects in Nb-doped systems .
- TOF-SIMS or EELS : Provide depth-resolved bulk analysis to distinguish surface oxidation states from bulk behavior .
- Electrochemical Profiling : Link cycling stability to defect density; lower Ni•Li defects correlate with improved capacity retention in Nb-doped cathodes .
Q. Advanced: What experimental strategies ensure uniform Nb doping in single-crystalline materials?
Answer:
- Precursor Integration : Co-sinter Nb precursors (e.g., Nb₂O₅) with cathode active materials (CAM) under O₂ at 930°C for 15 hours to promote diffusion .
- EDS Cross-Sectional Mapping : Validate homogeneity in single-crystalline particles, ensuring no surface segregation .
- Oxygen Partial Pressure Control : Optimize O₂ during calcination to balance Nb⁵⁺ incorporation and CAM oxidation .
Q. Advanced: How do high-valence dopants like Nb⁵⁺ influence electrochemical performance in layered oxides?
Answer:
- Li Vacancy Creation : Nb⁵⁺ substitution at transition-metal (TM) sites generates Li vacancies, enhancing Li⁺ diffusivity and mitigating intergranular cracking .
- Charge Compensation : Nb⁵⁺ doping oxidizes Ni²⁺ to Ni³⁺, reducing cation mixing but conflicting with XPS surface data due to bulk/surface discrepancies .
- Cycling Stability : Doped cathodes show superior capacity retention (e.g., 85% after 200 cycles at 1C) due to structural stabilization .
Q. Advanced: How can machine learning optimize synthesis parameters for niobium alkoxides?
Answer:
- Taguchi DOE : Design experiments to test variables (e.g., precursor ratio, temperature) and analyze via ANOVA to identify significant factors .
- Feature Engineering : Use material descriptors (e.g., ionic radius, electronegativity) to predict optimal doping levels and sintering conditions .
- Validation : Cross-reference computational predictions with experimental XRD/EDS data to refine models .
Q. Basic: What are key reproducibility considerations for synthesizing niobium alkoxides?
Answer:
- Detailed Protocols : Document sintering conditions (temperature, time, atmosphere) and precursor purity to ensure consistency .
- Oxide Control : Maintain oxide content <0.1 m/o in molten salts to prevent side reactions .
- Characterization Standards : Adopt IUPAC guidelines for reporting XRD, XPS, and EDS data to enable cross-study comparisons .
Properties
CAS No. |
51030-47-8 |
---|---|
Molecular Formula |
C4H10NbO |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
butan-1-ol;niobium |
InChI |
InChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI Key |
GCXYGTYQHDSNHG-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5] |
Canonical SMILES |
CCCCO.[Nb] |
Key on ui other cas no. |
51030-47-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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